molecular formula C18H16N4O3 B3149443 4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one CAS No. 672914-30-6

4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one

Cat. No. B3149443
CAS RN: 672914-30-6
M. Wt: 336.3 g/mol
InChI Key: FPCLJERZGAKAAX-UHFFFAOYSA-N
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Description

The compound “4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . It also contains a nitro group (-NO2) and a phenyl group (a ring of 6 carbon atoms, akin to benzene). The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement and bonding of its constituent groups. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrrolidine derivatives can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could potentially make the compound more reactive. The pyrrolidine ring could influence the compound’s solubility and stability .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many pyrrolidine derivatives have been studied for their biological activity, and their mechanisms of action often involve interactions with biological macromolecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds with nitro groups can be potentially explosive and may pose risks if improperly handled .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrrolidine derivatives , this compound could potentially be studied for its biological activity and potential use in medicinal chemistry.

properties

IUPAC Name

4-(3-nitro-4-pyrrolidin-1-ylphenyl)-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-18-14-6-2-1-5-13(14)17(19-20-18)12-7-8-15(16(11-12)22(24)25)21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCLJERZGAKAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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